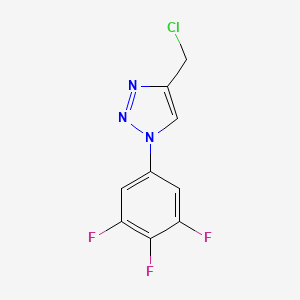

4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole

説明

4-(Chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with a chloromethyl group at the 4-position and a 3,4,5-trifluorophenyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, which are often explored as enzyme inhibitors or antimicrobial agents .

特性

IUPAC Name |

4-(chloromethyl)-1-(3,4,5-trifluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)6-1-7(11)9(13)8(12)2-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMPUXNBYPZXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole (CAS: 1344062-41-4) is a synthetic compound belonging to the triazole class of heterocycles. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications based on recent research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C₉H₆ClF₃N₄

- Molecular Weight : 247.60 g/mol

- CAS Number : 1344062-41-4

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound have been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Triazoles have been recognized for their antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25 µg/mL against MRSA strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 0.25 |

| Triazole Derivative B | E. coli | 0.5 |

| This compound | P. aeruginosa | TBD |

This compound's structure suggests that the trifluorophenyl group may enhance its interaction with bacterial targets due to increased lipophilicity and electron-withdrawing effects.

Anti-inflammatory Activity

In addition to its antibacterial properties, triazoles have shown potential as anti-inflammatory agents. Research indicates that compounds containing the triazole moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The ability of these compounds to modulate inflammatory responses makes them candidates for further investigation in inflammatory diseases.

Case Studies

Several studies have synthesized and tested triazole derivatives for their biological activities:

- Antimicrobial Study : A series of new 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study found that certain modifications in the triazole ring significantly enhanced activity against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of triazoles revealed that substituents at specific positions on the triazole ring could drastically alter biological activity. For instance, compounds with halogen substitutions exhibited increased potency against Gram-positive bacteria compared to their non-substituted counterparts .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds featuring the triazole moiety exhibit antimicrobial properties. The presence of the trifluorophenyl group enhances the lipophilicity and biological activity of the compound. A study demonstrated that derivatives of triazoles showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. A case study highlighted the synthesis of triazole-based compounds that exhibited cytotoxic effects on cancer cell lines. The incorporation of the chloromethyl group is believed to facilitate interactions with cellular targets involved in cancer progression .

Agricultural Applications

Fungicides

The compound's structure suggests potential as a fungicide. Triazole fungicides are widely used in agriculture due to their effectiveness against a broad spectrum of fungal pathogens. Research has shown that modifications to the triazole ring can enhance fungicidal activity. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation .

Materials Science

Polymer Chemistry

In materials science, triazole compounds are explored for their role in polymer synthesis and modification. The chloromethyl group can act as a reactive site for cross-linking in polymer matrices, potentially improving mechanical properties and thermal stability. Case studies have shown that incorporating such compounds into polymer systems can enhance performance characteristics significantly .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant | |

| Anticancer | Cytotoxic on cell lines | |

| Fungicidal | Potentially effective |

類似化合物との比較

Structural Variations and Electronic Effects

The table below summarizes key structural analogs and their substituent differences:

Key Observations :

Stability and Reactivity

- Chloromethyl Group : Highly reactive, making the compound prone to hydrolysis or nucleophilic attack. This contrasts with the stable ether linkage in or the sterically shielded diethoxymethyl in .

- Trifluorophenyl Stability : Fluorine’s strong C-F bond enhances metabolic stability compared to chlorinated analogs, which may undergo dehalogenation in vivo .

準備方法

Use of Semicarbazide Acid Salts for Chloromethylation

A patented process describes the preparation of chloromethyl-substituted triazole analogues (specifically 3-chloromethyl-1,2,4-triazolin-5-one) by reacting alkyl or aryl sulfonic acid salts of semicarbazide with aqueous acids such as hydrochloric acid or trifluoroacetic acid in organic solvents. The reaction proceeds efficiently to yield chloromethylated triazole derivatives, which are isolated by concentration, brine addition, cooling, and filtration steps.

Although the patent focuses on 1,2,4-triazolin-5-one derivatives, the methodology provides valuable insight into chloromethylation strategies applicable to related triazole systems, including 1,2,3-triazoles.

Chloromethylation via Halide Substitution

The chloromethyl group can be introduced by halide substitution reactions on methylated triazole precursors. This involves the conversion of hydroxymethyl or methyl groups into chloromethyl groups using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the 3,4,5-Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl substituent is commonly introduced via nucleophilic substitution or coupling reactions. The synthesis of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole involves the reaction of 3,4,5-trifluorophenyl azide or corresponding hydrazine derivatives with appropriate alkynes or electrophiles to form the triazole ring bearing the trifluorophenyl group.

One-Pot and Microwave-Assisted Synthesis Approaches

Microwave irradiation techniques facilitate rapid synthesis of triazole derivatives, including those with aromatic substitutions like trifluorophenyl groups. The process involves:

- Reacting phenylacetyl isothiocyanate with aromatic amines to form thiourea derivatives.

- Heating these intermediates with hydrazine hydrate under microwave radiation in solvents such as DMF.

- Isolating the triazole products after cooling and recrystallization.

This method achieves high yields (often >90%) and short reaction times (2–10 minutes) compared to conventional heating methods.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for Chloromethyl-1,2,3-Triazole Synthesis |

|---|---|

| Starting Materials | Semicarbazide acid salts, hydrazine derivatives, 3,4,5-trifluorophenyl azide or amines |

| Solvents | Organic solvents such as DMF, acetonitrile, ethanol |

| Acid Catalysts | Hydrochloric acid (0.5–5 N), trifluoroacetic acid (0.5–5 N) |

| Temperature | Room temperature to 150 °C (microwave-assisted synthesis) |

| Reaction Time | Minutes to hours (microwave: 2–10 min; conventional: several hours) |

| Isolation Methods | Concentration, brine addition, cooling, filtration, recrystallization |

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction temperature is critical; for example, cyclization reactions to form fused triazole derivatives require temperatures above 180 °C to proceed efficiently.

- The use of polyphosphoric acid (PPA) as a condensing agent is common in related triazole ring formation but less so for chloromethylated derivatives.

- Analytical techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

- The chloromethyl group is reactive and can serve as a handle for further functionalization in pharmaceutical intermediate synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole?

The compound can be synthesized via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its regioselectivity and robustness. Key steps include:

Q. How can purity and structural integrity be validated post-synthesis?

Methodological validation involves:

- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, aromatic protons in the 3,4,5-trifluorophenyl group exhibit distinct splitting patterns .

- HRMS : To verify molecular weight accuracy (e.g., deviation <2 ppm) .

- HPLC : To assess purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can regioselectivity be controlled during triazole formation?

Regioselectivity (1,4- vs. 1,5-substitution) depends on the catalyst:

- Cu(I) catalysis : Favors 1,4-regioselectivity due to mechanistic coordination with alkynes .

- Ag-Zn nanoheterostructured catalysts : Alternative systems for tuning regiochemistry in complex substrates, though yields may vary (e.g., 31–49% for related triazoles) .

- Computational modeling (e.g., DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What strategies resolve contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 39–76% in similar triazoles ) arise from:

- Catalyst loading : Higher Cu(I) concentrations (≥20 mol%) improve conversion but may complicate purification .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance dipole interactions but may reduce regioselectivity .

- Substrate steric effects : Bulky substituents on azides/alkynes slow reaction kinetics, requiring extended reaction times .

Q. How is the biological activity of this triazole evaluated in drug discovery?

- In vitro cytotoxicity assays : Use MCF-7 cells (breast cancer) to determine IC₅₀ values via MTT assays. For example, structurally similar triazoles show IC₅₀ values as low as 4.78 μM .

- Targeted studies : Assess inhibition of kinases (e.g., pJNK) via Western blotting or ELISA to link structure-activity relationships (SAR) .

Q. What advanced spectroscopic techniques characterize electronic properties of the trifluorophenyl group?

- 19F NMR : Detects electronic environments of fluorine atoms, with chemical shifts indicating substituent effects (e.g., para-fluorine deshielding) .

- X-ray crystallography : Resolves spatial arrangements of the chloromethyl and trifluorophenyl groups, critical for SAR analysis .

Methodological Tables

Q. Table 1. Comparison of Catalytic Systems for Triazole Synthesis

| Catalyst | Regioselectivity | Yield Range | Solvent System | Reference |

|---|---|---|---|---|

| CuSO₄/NaAsc | 1,4 | 60–76% | THF:water (1:1) | |

| Ag-Zn NPs | Variable | 31–49% | Toluene:water (2:1) |

Q. Table 2. Key Analytical Parameters for Structural Validation

| Technique | Critical Data Points | Example for Target Compound | Reference |

|---|---|---|---|

| 1H NMR | δ 5.42 (s, 2H, CH₂Cl); δ 7.25–7.60 (m, Ar-H) | Confirms chloromethyl and aryl groups | |

| HRMS | [M+H]+ calc. 299.0567; found 299.0565 | <2 ppm error | |

| HPLC (UV 254 nm) | Retention time = 8.2 min; purity = 98.5% | Validates absence of side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。